molecular formula C16H10ClF3N2OS B11552395 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B11552395
M. Wt: 370.8 g/mol
InChI Key: JNHAEBOTLMBBFY-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group and the chlorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or an alcohol, while reduction may yield a hydrocarbon or an amine. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including its effects on enzymes and other proteins.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include multiple steps, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile include:

  • Ethyl acetoacetate
  • Acetylacetone
  • Diketene

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific chemical structure

Properties

Molecular Formula

C16H10ClF3N2OS

Molecular Weight

370.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C16H10ClF3N2OS/c1-9-6-14(16(18,19)20)22-15(12(9)7-21)24-8-13(23)10-2-4-11(17)5-3-10/h2-6H,8H2,1H3

InChI Key

JNHAEBOTLMBBFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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